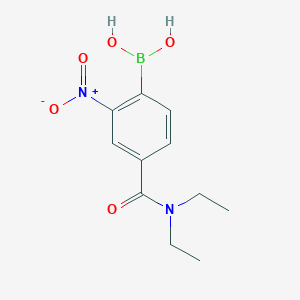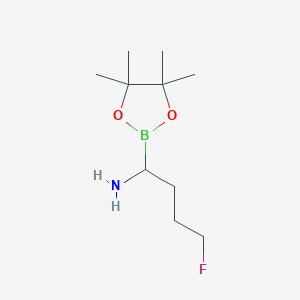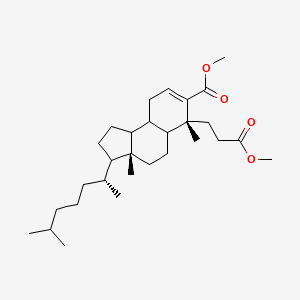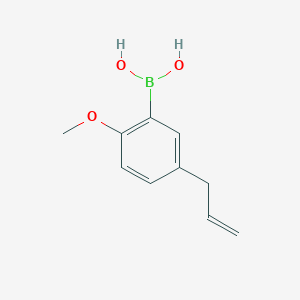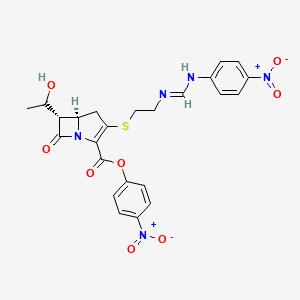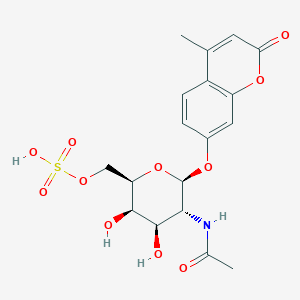
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate: is a fluorogenic substrate widely used in biochemical research. This compound is particularly significant in the study of enzyme activities, especially those related to carbohydrate metabolism. Its unique structure allows it to be used as a diagnostic tool for various lysosomal storage disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate typically involves multiple steps. The starting material is often 4-methylumbelliferone, which undergoes glycosylation with 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final step involves the sulfation of the hydroxyl group at the 6-position using sulfur trioxide-pyridine complex in a solvent like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The acetamido and sulfate groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate is extensively used in scientific research:
Chemistry: It serves as a fluorogenic substrate in various assays to study enzyme kinetics and mechanisms.
Biology: It is used to investigate the activity of lysosomal enzymes, particularly in the diagnosis of lysosomal storage disorders.
Medicine: This compound is used in diagnostic tests for diseases such as Morquio syndrome.
Industry: It finds applications in the quality control of enzyme preparations and in the development of new pharmaceuticals.
Mechanism of Action
The compound acts as a substrate for specific enzymes, such as galactose-6-sulfate sulphatase. When the enzyme acts on the substrate, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. The fluorescence can be measured to quantify enzyme activity. This mechanism is crucial for diagnosing and studying various metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase.
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside: Utilized in studying chitinase activity.
4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt: Another fluorogenic substrate for galactose-6-sulfate sulphatase.
Uniqueness
What sets 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate apart is its specific application in diagnosing Morquio syndrome and its high sensitivity as a fluorogenic substrate. Its unique structure allows for precise and accurate measurement of enzyme activities, making it invaluable in both research and clinical settings.
Properties
Molecular Formula |
C18H21NO11S |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C18H21NO11S/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26)/t13-,15-,16+,17-,18-/m1/s1 |
InChI Key |
FEMWMNCEGXUBRL-SOVHRIKKSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


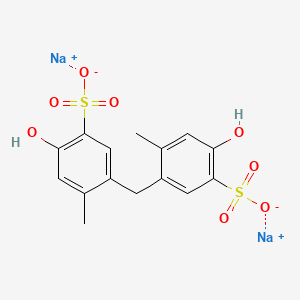
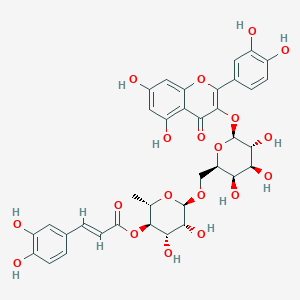
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)



